molecular formula C16H24N6OS B2547654 N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide CAS No. 946364-44-9

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide

Cat. No.: B2547654
CAS No.: 946364-44-9
M. Wt: 348.47
InChI Key: MNNKBNVMYFRNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide is a compound of significant interest in scientific research due to its unique chemical structure and potential applications. The intricate arrangement of pyrazolopyrimidine and piperidine rings, along with the presence of a methylthio group and a propionamide moiety, contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide typically involves multiple steps. These often include:

  • Starting with a suitably substituted pyrazolo[3,4-d]pyrimidine precursor.

  • Functionalizing the precursor with a piperidine group through nucleophilic substitution.

  • Introducing the methylthio group via alkylation.

  • Coupling the intermediate with a propionamide derivative under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, scalable methods such as continuous flow synthesis can be employed. Optimizing reaction conditions (e.g., temperature, pressure, solvent selection) ensures higher yield and purity. Catalysis and automated control systems improve efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide can undergo several chemical reactions:

  • Oxidation: Conversion of the methylthio group to sulfoxide or sulfone.

  • Reduction: Hydrogenation of specific moieties within the structure.

  • Substitution: Nucleophilic substitution reactions involving the piperidine ring.

Common Reagents and Conditions

Oxidation may use agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. Reduction might employ hydrogen gas with a palladium catalyst. Substitution reactions could use various nucleophiles, depending on the desired transformation.

Major Products

The products formed from these reactions vary, depending on the specific reagents and conditions used. Typically, these transformations result in compounds with modified functional groups, impacting the compound's physical and chemical properties.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound's structure allows it to interact with various biological macromolecules, making it a useful probe for studying enzyme functions and protein interactions.

Medicine

In medicinal chemistry, it's explored for its potential as a therapeutic agent. Its unique structure may enable interactions with specific cellular targets, offering possibilities for drug development.

Industry

Industrial applications include its use as a precursor for manufacturing advanced materials with specialized properties, such as high-performance polymers and coatings.

Mechanism of Action

The precise mechanism of action involves the interaction of N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, affecting processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Some structurally related compounds include:

  • N-(2-(4-aminopyrimidin-2-yl)ethyl)propionamide

  • N-(2-(6-(methylthio)pyrazolo[1,5-a]pyrimidin-1-yl)ethyl)propionamide

  • N-(2-(4-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-1-yl)ethyl)propionamide

Uniqueness

What sets N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide apart is the specific combination of functional groups and its resultant physicochemical properties. This unique structure allows for distinct interactions with biological targets and potential for various industrial applications.

That's a deep dive into the world of this fascinating compound! Hope you enjoyed it.

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6OS/c1-3-13(23)17-7-10-22-15-12(11-18-22)14(19-16(20-15)24-2)21-8-5-4-6-9-21/h11H,3-10H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNKBNVMYFRNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.